Beclomethasone-17-monopropionate;17-BMP

Description

Contextualization within Corticosteroid Biochemistry

Corticosteroids are a class of steroid hormones that are synthesized in the adrenal cortex of vertebrates, as well as their synthetic analogues. They are broadly categorized into glucocorticoids and mineralocorticoids. Beclomethasone-17-monopropionate belongs to the glucocorticoid class, which plays a pivotal role in regulating a wide array of physiological processes, including metabolism, immune response, and inflammation youtube.com.

Structurally, 17-BMP is a chlorinated steroid, a diester of beclomethasone (B1667900), and is similar to other potent glucocorticoids like dexamethasone (B1670325) drugbank.comnih.gov. The fundamental mechanism of action for glucocorticoids like 17-BMP involves binding to and activating the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors youtube.commedchemexpress.commdpi.com. Upon ligand binding in the cytoplasm, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, dimerizes, and translocates to the nucleus nih.govyoutube.com. Inside the nucleus, the GR-ligand complex modulates gene expression through several mechanisms:

Transactivation : The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1, FK506 binding protein 51 (FKBP51), and Glucocorticoid-Induced Leucine (B10760876) Zipper (GILZ) drugbank.commedchemexpress.complos.org.

Transrepression : The activated GR can inhibit the expression of pro-inflammatory genes by directly interacting with and repressing pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) drugbank.com. This prevents these factors from activating the transcription of genes encoding cytokines, chemokines, and adhesion molecules drugbank.com.

Histone Modification : Corticosteroids can also suppress inflammatory gene expression by recruiting histone deacetylases, which leads to a tighter coiling of DNA and reduces the accessibility of transcription factors to their binding sites drugbank.com.

Through these mechanisms, 17-BMP exerts potent anti-inflammatory effects, which are the cornerstone of its utility in biochemical research and its parent drug's therapeutic applications targetmol.com.

Significance as an Active Metabolite in Biological Systems

Beclomethasone dipropionate (BDP) is a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into its active form. researchgate.netnih.gov The metabolic conversion of BDP to 17-BMP is a critical activation step that is primarily mediated by esterase enzymes found in various tissues, including the lungs researchgate.netservice.gov.uk. Upon administration, particularly via inhalation, BDP is rapidly and extensively hydrolyzed to 17-BMP drugbank.comservice.gov.uk. Studies show that this conversion is efficient, with about 95% of inhaled BDP undergoing this presystemic conversion in the lung. drugbank.com

The significance of 17-BMP lies in its substantially higher potency compared to its parent compound and other metabolites. nih.gov This enhanced activity is primarily due to its high binding affinity for the glucocorticoid receptor. nih.gov In vitro studies have demonstrated that 17-BMP's affinity for the human glucocorticoid receptor is markedly greater than that of BDP and other well-known corticosteroids. drugbank.comnih.gov This high affinity translates into a more potent anti-inflammatory response at the cellular level. targetmol.com

| Compound | Relative Binding Affinity for Glucocorticoid Receptor |

| Beclomethasone-17-monopropionate (17-BMP) | ~13 times that of Dexamethasone |

| Beclomethasone Dipropionate (BDP) | ~25 times less than 17-BMP |

| Dexamethasone | Reference |

| Beclomethasone | ~0.75 times that of Dexamethasone |

| Beclomethasone-21-monopropionate (21-BMP) | No significant binding affinity |

This table presents a comparison of the relative binding affinities of Beclomethasone-17-monopropionate and related compounds to the glucocorticoid receptor, based on in vitro data. drugbank.comresearchgate.netnih.gov

Research has quantified the potent anti-inflammatory action of 17-BMP by measuring its ability to suppress the production of key pro-inflammatory cytokines in lung macrophages. It effectively inhibits cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and chemokine (C-X-C motif) ligand 8 (CXCL8) medchemexpress.comtargetmol.com.

| Cytokine | EC50 Value of 17-BMP |

| Interleukin-6 (IL-6) | 0.05 nM |

| Tumor Necrosis Factor-alpha (TNFα) | 0.01 nM |

| Chemokine (C-X-C motif) ligand 8 (CXCL8) | 0.1 nM |

This table shows the half-maximal effective concentration (EC50) values for 17-BMP in inhibiting the production of various pro-inflammatory cytokines, highlighting its high potency. medchemexpress.com

Overview of Research Directions and Open Questions pertaining to 17-BMP

The study of Beclomethasone-17-monopropionate continues to be an active area of research, with several key directions and unresolved questions emerging. Current investigations aim to further elucidate the nuanced molecular mechanisms of its action and its differential effects in various biological contexts.

Current Research Directions:

Glucocorticoid Receptor Function in Disease Models : Researchers are actively investigating the effects of 17-BMP on GR function in specific diseases. For example, studies in chronic obstructive pulmonary disease (COPD) lung macrophages have used 17-BMP to assess GR function, including the transactivation of glucocorticoid-sensitive genes like FKBP51 and GILZ, and the phosphorylation state of the receptor itself. plos.org These studies help to understand whether GR function is altered in disease states and how it responds to potent glucocorticoids.

Metabolic Pathways : While the primary activation step from BDP to 17-BMP by esterases is well-established, further metabolism by other enzyme systems is also under investigation. The role of cytochrome P450 3A (CYP3A) enzymes in the subsequent metabolism of BDP and its metabolites is being explored. researchgate.netnih.gov Understanding these pathways is crucial as individual variations in these enzymes could contribute to differences in drug response. nih.gov

Differential Regulation of Inflammatory Mediators : Studies have noted that 17-BMP has a varied inhibitory effect on different cytokines, for instance, showing a lower inhibitory effect on CXCL8 compared to TNFα and IL-6 in lung macrophages. plos.org Ongoing research seeks to understand the molecular basis for this differential regulation, which could involve distinct interactions with co-regulator proteins or specific signaling pathways.

Open Questions:

Molecular Interactions with Co-regulators : The precise spectrum of co-activator and co-repressor proteins that interact with the 17-BMP-bound GR complex is not fully characterized. Identifying these protein partners is key to understanding the tissue-specific and gene-specific effects of 17-BMP.

Mechanisms of Glucocorticoid Resistance : A significant open question in corticosteroid research is the phenomenon of glucocorticoid resistance, where some individuals or diseases show a diminished response to treatment. nih.gov Research is needed to determine if variations in the metabolism of BDP to 17-BMP, or alterations in the downstream signaling of the 17-BMP-activated GR, contribute to this resistance.

Role in Non-Genomic Signaling : While the genomic actions of glucocorticoids are well-documented, they can also elicit rapid, non-genomic effects. The extent to which 17-BMP participates in these faster signaling pathways and the physiological relevance of such actions remain areas for further exploration.

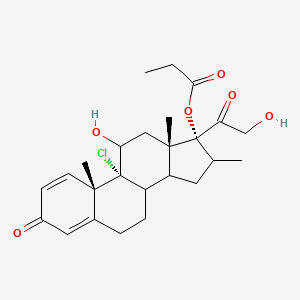

Structure

3D Structure

Properties

Molecular Formula |

C25H33ClO6 |

|---|---|

Molecular Weight |

465.0 g/mol |

IUPAC Name |

[(9R,10S,13S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1 |

InChI Key |

OHYGPBKGZGRQKT-BPARTCAISA-N |

Isomeric SMILES |

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO |

Origin of Product |

United States |

Biotransformation and Metabolic Pathways of Beclomethasone 17 Monopropionate

Enzymatic Activation from Beclomethasone (B1667900) Dipropionate (BDP) in Biological Matrices

Beclomethasone dipropionate is designed as a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active form, 17-BMP, through metabolic processes in the body. nih.gov This activation is a rapid and extensive process, primarily occurring in tissues where the drug is administered, such as the lungs. drugbank.comservice.gov.uk The conversion is so efficient that when administered via oral inhalation, about 95% of the BDP undergoes this presystemic conversion to 17-BMP in the lungs. drugbank.com

Role of Esterases in Hydrolytic Activation

The activation of BDP to 17-BMP is predominantly mediated by esterase enzymes. drugbank.comresearchgate.netnih.govnih.govsemanticscholar.org These enzymes catalyze the hydrolysis of the ester bond at the C-17 position of the BDP molecule. This hydrolytic cleavage removes one of the two propionate (B1217596) groups, resulting in the formation of the highly potent 17-BMP. nih.govnih.gov While various esterases are involved, research using human lung S9 fractions has suggested that carboxylesterase 1 (CES1) is a minor contributor to this metabolic conversion, with arylacetamide deacetylase potentially playing a more significant role. nih.govbohrium.com The rapid hydrolysis by these esterases is a critical step, as 17-BMP has a much higher binding affinity for the glucocorticoid receptor than the parent BDP. nih.govmedchemexpress.com

Characterization of Major and Minor Metabolic Pathways

The metabolism of beclomethasone dipropionate follows several pathways, leading to the formation of both active and inactive metabolites. The primary pathway involves the formation of the highly active 17-BMP, while other pathways lead to the generation of less active or inactive compounds. drugbank.comresearchgate.netnih.govnih.gov

The principal and most significant metabolic pathway for BDP is its conversion to beclomethasone-17-monopropionate. drugbank.comresearchgate.netnih.govnih.gov This conversion is an activation step, as 17-BMP is the major active metabolite responsible for the anti-inflammatory effects of the drug. drugbank.comnih.gov The formation of 17-BMP is rapid and efficient, particularly in the lungs, where it is the predominant metabolite found after inhalation of BDP. drugbank.comnih.gov

A minor metabolic pathway involves the hydrolysis of the propionate group at the C-21 position of BDP, leading to the formation of beclomethasone-21-monopropionate (21-BMP). drugbank.comnih.gov This metabolite is considered to have very low binding affinity to the glucocorticoid receptor and is therefore pharmacologically less active than 17-BMP. nih.govnih.gov In some studies, 21-BMP has been reported to have no binding affinity. nih.gov

Further metabolism of the monopropionate esters, or direct hydrolysis of both propionate groups from BDP, results in the formation of beclomethasone (BOH). drugbank.comresearchgate.netnih.gov This metabolite is considered to be inactive. nih.gov In vitro studies using human lung tissue have shown that while 17-BMP is the major metabolite at earlier time points, BOH becomes the predominant metabolite after 24 hours, indicating a deactivation pathway for the active compound. nih.gov

Metabolic Kinetics and Enzyme Saturation in In Vitro Systems

In vitro studies utilizing human lung homogenates have demonstrated that the kinetics of BDP and 17-BMP metabolism are nonlinear. nih.gov This nonlinearity is attributed to factors such as product inhibition and enzyme saturation. nih.gov This suggests that at higher concentrations of the drug, the rate of metabolism may not increase proportionally, as the enzymes responsible for the conversion become saturated.

An in vitro study using human lung precision-cut tissue slices provided quantitative data on the metabolism of BDP over time. The results from this study are summarized in the table below, illustrating the distribution of BDP and its metabolites at different time points.

| Time (hours) | BDP (% of total) | 17-BMP (% of total) | BOH (% of total) |

|---|---|---|---|

| 2 | 14.1 | 54.3 | 31.6 |

| 6 | 8.5 | 45.5 | 46.0 |

| 24 | 8.5 | 26.6 | 64.9 |

Data adapted from an in vitro study with human lung tissue slices. nih.gov Note that the quantification of 17-BMP may include the less active 21-BMP due to co-elution in the analytical method used in the original study.

Analysis of Reaction Rates and Half-Lives in Cellular and Tissue Homogenates

Studies utilizing human cellular and tissue homogenates have been instrumental in quantifying the rate of 17-BMP metabolism. The half-life of 17-BMP varies significantly across different biological matrices, indicating different rates of enzymatic activity. In human lung homogenates, where it exerts its primary therapeutic effect, 17-BMP has a relatively long half-life. dntb.gov.ua Conversely, its inactivation is more rapid in liver and plasma, which helps to minimize systemic side effects. dntb.gov.ua

The metabolic process in lung tissue involves the hydrolysis of 17-BMP to the inactive metabolite, beclomethasone (BOH). nih.gov Research in human lung 1000g supernatant (HLu) has shown that 17-BMP is formed rapidly from its parent compound, BDP. researchgate.net

Below is a summary of the mean half-lives of 17-BMP in various human tissue homogenates and fluids.

Data sourced from a study on the metabolism kinetics of beclomethasone propionate esters. dntb.gov.ua

Assessment of Interindividual Variability in Metabolic Activity in Human Lung Tissue

Significant variability in metabolic activity between individuals has been observed in human lung tissue. Studies analyzing the initial half-life of the parent compound BDP in human lung homogenates from different subjects found approximately a 3.5-fold difference. researchgate.net This variation is attributed primarily to differences in the metabolic activity of the esterase enzymes responsible for the hydrolysis, rather than to differences in the binding affinity of the compound to the enzymes. researchgate.net Such interindividual differences in esterase activity can influence the rate of both the formation and the subsequent breakdown of 17-BMP, potentially affecting the therapeutic efficacy and systemic exposure of the drug.

Investigational Studies on Metabolic Interactions in Biological Models

The enzymes responsible for 17-BMP metabolism, primarily esterases, can be influenced by other co-administered compounds. This creates a potential for drug-drug interactions that could alter the metabolic pathway of 17-BMP.

Impact of Other Compounds on 17-BMP Metabolic Hydrolysis (e.g., Cannabinoids)

Recent in vitro studies have investigated the potential for drug-drug interactions between BDP and cannabinoids, given the increasing use of inhaled cannabis. nih.govbohrium.com The hydrolysis of BDP to 17-BMP in human lung S9 fractions (HLuS9) was found to be inhibited by major cannabinoids. Both Δ9-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) were shown to inhibit this crucial activation step in a reversible manner. nih.govbohrium.com The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%, were estimated to be 8.98 μM for THC and 36.8 μM for CBD. nih.govbohrium.com

These findings suggest that cannabinoids can inhibit the esterase-mediated hydrolysis of BDP. nih.gov A proposed model based on this data suggested that concomitant use of a cannabis cigarette could lead to a moderate decrease in 17-BMP exposure in the lung. nih.govbohrium.com

Data from an in vitro study on the DDI potentials between BDP and cannabinoids in human lung S9 fractions. nih.govbohrium.com

Molecular and Cellular Mechanisms of Action of Beclomethasone 17 Monopropionate

Glucocorticoid Receptor (GR) Binding and Agonism

The anti-inflammatory activity of 17-BMP is initiated by its binding to and activation of the glucocorticoid receptor (GR).

Determination of Binding Affinity for Human Glucocorticoid Receptor (in vitro)

In vitro studies have demonstrated that 17-BMP exhibits a strong binding affinity for the human glucocorticoid receptor. Beclomethasone (B1667900) dipropionate itself has a weaker affinity for the GR and is rapidly hydrolyzed to the more active 17-BMP. This metabolic activation is a crucial step for its pharmacological activity. The high affinity of 17-BMP for the GR is a key determinant of its potency as a glucocorticoid.

Comparative Receptor Binding Potency with Reference Glucocorticoids

The binding affinity of 17-BMP for the human glucocorticoid receptor has been shown to be significantly higher than that of several other glucocorticoids. In vitro studies have indicated that 17-BMP has a binding affinity approximately 13 times that of dexamethasone (B1670325), 6 times that of triamcinolone (B434) acetonide, 1.5 times that of budesonide, and 25 times that of its parent compound, beclomethasone dipropionate. drugbank.com

| Compound | Relative Binding Affinity (Compared to Dexamethasone) |

|---|---|

| Beclomethasone-17-monopropionate (17-BMP) | ~13 |

| Dexamethasone | 1 |

| Triamcinolone Acetonide | ~2.17 |

| Budesonide | ~8.67 |

| Beclomethasone Dipropionate (BDP) | ~0.52 |

Regulation of Glucocorticoid-Responsive Gene Expression (Transactivation)

Upon binding to 17-BMP, the glucocorticoid receptor translocates to the nucleus, where it modulates the transcription of glucocorticoid-responsive genes. This transactivation is a primary mechanism through which 17-BMP exerts its anti-inflammatory effects.

Investigation of Upregulation of GR-Dependent Genes (e.g., FKBP51, GILZ) in Cellular Models

Studies in cellular models, such as lung macrophages, have demonstrated that 17-BMP upregulates the expression of glucocorticoid-inducible genes. nih.govplos.org Two well-characterized GR-dependent genes are FK506 binding protein 51 (FKBP51) and glucocorticoid-induced leucine (B10760876) zipper (GILZ). nih.govplos.org In lung macrophages from both smokers and patients with chronic obstructive pulmonary disease (COPD), 17-BMP was shown to significantly increase the mRNA levels of both FKBP51 and GILZ in a concentration-dependent manner. nih.govplos.org This indicates that the GR signaling pathway is functionally intact and responsive to 17-BMP in these cells. nih.govplos.org

Transcriptional Profiling in Response to 17-BMP Exposure

While comprehensive, large-scale transcriptional profiling studies such as microarray or RNA-sequencing specifically for 17-BMP are not extensively available in the public domain, the known mechanisms of glucocorticoid action provide a framework for its broader effects on gene expression. Glucocorticoids, through GR activation, are known to regulate a wide array of genes involved in inflammation, immunity, and metabolism. The upregulation of anti-inflammatory genes and the repression of pro-inflammatory genes are hallmarks of glucocorticoid action. It is established that glucocorticoids can downregulate the expression of multiple pro-inflammatory cytokines, chemokines, and adhesion molecules. Although detailed transcriptomic data for 17-BMP is limited, its potent activation of the GR suggests it influences a wide range of glucocorticoid-responsive genes, leading to a broad suppression of inflammatory pathways.

Modulation of Inflammatory Processes at the Cellular Level (in vitro/pre-clinical models)

The binding of 17-BMP to the glucocorticoid receptor and the subsequent changes in gene expression translate into a potent modulation of inflammatory processes at the cellular level. In vitro and pre-clinical models have demonstrated the anti-inflammatory effects of 17-BMP and its parent compound.

In studies using human monocytes, beclomethasone dipropionate-loaded filomicelles were shown to significantly reduce the release of several pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, IL-12p70, IL-17a, and IL-23, following stimulation with lipopolysaccharide (LPS). researchgate.net Furthermore, in a study with lung macrophages, 17-BMP effectively suppressed the production of LPS-induced TNFα, IL-6, and CXCL8. nih.govplos.org

Pre-clinical studies have also shown that beclomethasone treatment can reduce the expression of pro-inflammatory genes and inhibit the recruitment of phagocytes to sites of injury. In nonatopic asthmatic patients, inhaled beclomethasone dipropionate was found to inhibit the infiltration of inflammatory cells, such as eosinophils, mast cells, and activated T-lymphocytes, into the bronchial mucosa. nih.gov

| Inflammatory Mediator/Process | Effect of Beclomethasone/17-BMP | Cell/Model System |

|---|---|---|

| TNF-α release | Reduced | Human Monocytes, Lung Macrophages |

| IL-6 release | Reduced | Human Monocytes, Lung Macrophages |

| IL-1β release | Reduced | Human Monocytes |

| CXCL8 (IL-8) release | Reduced | Lung Macrophages |

| Inflammatory Cell Infiltration (Eosinophils, Mast Cells, T-lymphocytes) | Inhibited | Bronchial Mucosa (in vivo) |

Suppression of Pro-Inflammatory Cytokine Production (e.g., TNFα, IL-6, CXCL8) in Lung Macrophages and Other Relevant Cell Lines

A primary mechanism of 17-BMP's anti-inflammatory activity is its effective suppression of pro-inflammatory cytokine production in key immune cells, particularly lung macrophages. medchemexpress.comnih.gov In experimental models using lung macrophages stimulated with lipopolysaccharide (LPS), 17-BMP has been shown to inhibit the release of several key cytokines in a concentration-dependent manner. nih.govplos.org

Studies have demonstrated that 17-BMP potently reduces the secretion of tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and chemokine (C-X-C motif) ligand 8 (CXCL8). medchemexpress.complos.org Research on lung macrophages from patients with Chronic Obstructive Pulmonary Disease (COPD) and control subjects showed that 17-BMP achieved greater than 70% inhibition of all these cytokines. nih.govplos.org The potency of 17-BMP is highlighted by its low half-maximal effective concentration (EC50) values for these cytokines. medchemexpress.com Furthermore, at the transcriptional level, 17-BMP has been observed to inhibit LPS-induced mRNA levels of TNFα and CXCL8. researchgate.net

Inhibition of Pro-Inflammatory Cytokine Release by 17-BMP in Lung Macrophages

| Cytokine | Reported EC50 Value | Maximum Inhibition | Cell Type | Reference |

|---|---|---|---|---|

| TNFα | 0.01 nM | >70% | Lung Macrophages | medchemexpress.complos.org |

| IL-6 | 0.05 nM | >70% | Lung Macrophages | medchemexpress.complos.org |

| CXCL8 | 0.1 nM | >70% | Lung Macrophages | medchemexpress.complos.org |

Effects on Immune Cell Subtype Function (e.g., Mast Cells, Eosinophils, Lymphocytes, Macrophages, Neutrophils) in Experimental Systems

The anti-inflammatory properties of 17-BMP are also a result of its direct effects on the function and activity of various immune cell subtypes. drugbank.com It has been shown to suppress the actions of both innate and adaptive immune cells. drugbank.comleinco.com

Effects of 17-BMP on Various Immune Cell Subtypes

| Immune Cell Subtype | Observed Effect | Reference |

|---|---|---|

| Macrophages | Suppresses cytokine production and release of inflammatory mediators. | drugbank.com |

| Mast Cells | Inhibits the release of inflammatory mediators like histamine. | drugbank.com |

| Eosinophils | Suppresses their action and recruitment to inflammatory sites. | drugbank.com |

| Lymphocytes | Suppresses their action, contributing to immunosuppressive effects. | drugbank.com |

| Neutrophils | Suppresses their action and infiltration into tissues. | drugbank.com |

Intracellular Signal Transduction Pathways and Post-Translational Modifications

The effects of 17-BMP are initiated by its binding to the cytosolic glucocorticoid receptor, which then transduces signals to the nucleus to alter gene expression. This process involves post-translational modifications of the receptor and the activation of specific signaling cascades.

Analysis of Glucocorticoid Receptor Phosphorylation in Cellular Contexts

Upon ligand binding, the glucocorticoid receptor (GR) undergoes conformational changes and post-translational modifications, including phosphorylation. This phosphorylation is a key step in regulating the receptor's activity, stability, and interaction with other proteins. Studies evaluating the effects of 17-BMP in lung macrophages have measured GR phosphorylation as a marker of receptor activation. nih.govplos.org Research comparing lung macrophages from COPD patients and control subjects found that the levels of GR phosphorylation induced by 17-BMP were similar between the groups, suggesting that the fundamental receptor activation mechanism remains intact in this disease context. nih.govplos.org

Structure Activity Relationship Sar Studies of Beclomethasone 17 Monopropionate

Correlation of Steroidal Modifications with Glucocorticoid Receptor Affinity and Potency

The potency of glucocorticoids like 17-BMP is intrinsically linked to their molecular structure and ability to bind effectively to the glucocorticoid receptor. The affinity of these compounds for the GR is governed by specific substitutions on the core steroid structure. For instance, less lipophilic glucocorticoids that feature small methyl group substitutions at the 16-position, such as beclomethasone (B1667900), tend to exhibit higher selectivity for the glucocorticoid receptor over the progesterone (B1679170) receptor. ersnet.org

The interaction between the steroid and the receptor's ligand-binding domain involves specific amino acid residues. Molecular modeling studies have identified that residues such as Asn-564 and Met-639 within the GR are crucial for these interactions. Asn-564 forms a hydrogen bond with the C11-OH group of the steroid, an interaction vital for both ligand binding and subsequent gene activation. Meanwhile, Met-639 engages in hydrophobic interactions, primarily with the glucocorticoid side chains. sci-hub.se These specific molecular interactions underscore the importance of the steroid's three-dimensional structure for a stable and effective fit within the receptor's binding pocket, which is a prerequisite for its potent anti-inflammatory action. sci-hub.se

The table below presents the relative binding affinities (RBA) of various corticosteroids for the glucocorticoid receptor, with dexamethasone (B1670325) typically used as the standard (RBA = 100). This data highlights the superior affinity of 17-BMP.

| Compound | Relative Binding Affinity (RBA) for Glucocorticoid Receptor (GR) | Source |

|---|---|---|

| Dexamethasone (Standard) | 100 | ersnet.orgresearchgate.net |

| Beclomethasone-17-monopropionate (17-BMP) | 1022 - 1345 | ersnet.orgresearchgate.net |

| Beclomethasone Dipropionate (BDP) | 53 | researchgate.net |

| Beclomethasone | 76 | ersnet.org |

| Fluticasone (B1203827) Propionate (B1217596) | 1800 | ersnet.org |

| Budesonide | 900 | ersnet.org |

| Triamcinolone (B434) Acetonide | 233 | ersnet.org |

Impact of Esterification State at C-17 and C-21 on Biological Activity

The biological activity of beclomethasone is profoundly influenced by the esterification at the C-17 and C-21 positions. Beclomethasone dipropionate (BDP), the diester form, is considered a prodrug with a relatively weak affinity for the glucocorticoid receptor. nih.govdrugbank.com Its therapeutic action is dependent on its rapid and extensive hydrolysis by esterase enzymes into its active metabolites. drugbank.com

The primary active metabolite is beclomethasone-17-monopropionate (17-BMP). nih.govdrugbank.com The hydrolysis of the propionate group from the C-21 position to form 17-BMP is a critical activation step. nih.govmedchemexpress.com This conversion dramatically increases the compound's affinity for the GR. Research shows that 17-BMP has a binding affinity for the human glucocorticoid receptor that is approximately 13 times that of dexamethasone and 25 times that of its parent compound, BDP. drugbank.com In contrast, the other monopropionate metabolite, beclomethasone-21-monopropionate (21-BMP), demonstrates no binding affinity for the GR, rendering it inactive. nih.gov The unesterified parent compound, beclomethasone, has a lower affinity than 17-BMP. nih.gov

This significant difference in receptor affinity directly correlates with biological potency. The esterification of the C-17α hydroxyl group is a key factor that enhances binding. ersnet.org This chemical modification makes 17-BMP a highly potent glucocorticoid, responsible for the anti-inflammatory effects observed after the administration of BDP. drugbank.comtargetmol.com

| Compound | Relative Potency/Affinity Compared to Dexamethasone | Key Finding | Source |

|---|---|---|---|

| Beclomethasone-17-monopropionate (17-BMP) | ~13 times as potent | High binding affinity; the primary active metabolite. | nih.gov |

| Beclomethasone Dipropionate (BDP) | ~0.5 times the affinity | Low binding affinity; acts as a prodrug. | nih.gov |

| Beclomethasone (B) | ~0.75 times less active | Moderate binding affinity. | nih.gov |

| Beclomethasone-21-monopropionate (21-BMP) | No binding affinity | Inactive metabolite. | nih.gov |

Conformational Analysis and Molecular Modeling in Receptor Interactions

The interaction between 17-BMP and the glucocorticoid receptor has been elucidated through conformational analysis and molecular modeling. These computational techniques provide a framework for understanding the high-affinity binding observed in experimental assays. Studies involving ligand docking into the GR's ligand-binding pocket have shown that glucocorticoid 17-esters, like 17-BMP, achieve a favorable and stable fit. sci-hub.se

Molecular dynamics simulations have been employed to visualize the "induced fit" mechanism, where both the ligand and the receptor undergo conformational changes to optimize their interaction. These simulations indicate that the protein structure remains stable during the binding process. The insights gained from these models have been used to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models. sci-hub.se

These 3D-QSAR models have proven to be highly predictive of the binding affinities of various steroids. For one set of 11 steroids, a model demonstrated a high correlation coefficient (r²) of 0.98 and was able to accurately predict the binding affinity of additional ligands. This predictive power confirms the validity of the molecular modeling approach and highlights the specific structural features of glucocorticoids that are essential for high-affinity receptor binding and subsequent biological response. sci-hub.se

Advanced Analytical Methodologies for Beclomethasone 17 Monopropionate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analytical workflow for 17-BMP, providing the necessary separation from its parent compound, Beclomethasone (B1667900) dipropionate (BDP), and other metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust technique for the analysis of BDP and its metabolites, including 17-BMP. A stability-indicating reversed-phase (RP) HPLC/UV method has been validated for the determination of beclomethasone dipropionate. scielo.br Such methods are crucial for assessing the degradation of the parent drug and the formation of metabolites like 17-BMP under various stress conditions. scielo.br

For metabolite profiling, HPLC with UV detection allows for the kinetic analysis of BDP metabolism into 17-BMP in biological environments such as human lung homogenates and plasma. scielo.br The chromatographic conditions are optimized to achieve adequate resolution between the parent drug and its metabolites. scielo.br A common approach involves a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, with UV detection typically set around 254 nm. scielo.br While effective, conventional HPLC methods may lack the sensitivity required for detecting very low levels of corticosteroids. scielo.br

A study on the determination of beclomethasone dipropionate in nanocapsule suspensions highlights the parameters of a validated HPLC-UV method, which can be adapted for metabolite profiling.

| Parameter | Condition |

|---|---|

| Stationary Phase | RP C18 column (250 mm x 4.60 mm, 5 µm, 110 Å) |

| Mobile Phase | Methanol and water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Linearity Range | 5.0-25.0 µg/mL |

| Correlation Coefficient | > 0.999 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the highly sensitive and specific quantification of drugs and their metabolites in biological samples. nih.gov This technique is particularly valuable for accurately measuring low concentrations of 17-BMP in complex matrices like plasma and tissue. nih.govchromatographyonline.com LC-MS/MS methods offer superior sensitivity and specificity compared to conventional HPLC-UV methods. researchgate.net

A sensitive LC-MS/MS method has been developed for the simultaneous determination of beclomethasone dipropionate and its metabolites, including 17-BMP, in equine plasma and urine. ijbpas.com This highlights the capability of LC-MS/MS to handle complex biological samples and provide reliable quantitative data.

Electrospray ionization (ESI) is a soft ionization technique that is widely used in LC-MS to generate gas-phase ions of thermally labile molecules like 17-BMP without causing significant fragmentation. nih.govcreative-proteomics.com The development of ESI-MS/MS methods in positive ionization mode has been proven effective for the study of a wide range of metabolites. nih.gov

For the analysis of 17-BMP, a liquid chromatography-positive electrospray ionization tandem mass spectrometry method has been developed and validated. ijbpas.com This method allows for the sensitive quantification of both beclomethasone dipropionate and 17-BMP in various biological matrices. ijbpas.com The positive ion mode is often selected based on the chemical structure of the analyte and its ability to readily form positive ions. creative-proteomics.com

A significant advantage of LC-MS/MS is its ability to simultaneously quantify multiple analytes in a single run. nih.govrsc.org This is particularly useful for studying the metabolic pathway of BDP, where both the parent drug and its active metabolite, 17-BMP, are of interest. A method for the simultaneous quantification of beclomethasone dipropionate and beclomethasone 17-monopropionate in rat and human plasma, as well as different rat tissues, has been successfully developed using LC-positive ESI-MS/MS. ijbpas.com

This simultaneous analysis provides a comprehensive understanding of the pharmacokinetic profiles of both the prodrug and the active metabolite. The method involves the careful selection of precursor and product ions for each analyte to ensure specificity and avoid interference.

The following table summarizes the key parameters of a validated LC-ESI-MS/MS method for the simultaneous quantification of BDP and 17-BMP. ijbpas.com

| Parameter | Beclomethasone Dipropionate (BDP) | Beclomethasone-17-monopropionate (17-BMP) |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |

| Precursor Ion (m/z) | 521.2 | 465.2 |

| Product Ion (m/z) | 465.2 | 447.2 |

| Linear Range (plasma) | 0.05 - 50 ng/mL | 0.05 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification in Biological Matrices

Spectroscopic Techniques for In Situ and Structural Analysis

Spectroscopic techniques offer the advantage of providing structural information and the ability to perform measurements directly within a biological context, such as living cells.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive analytical technique that can detect and quantify molecules based on their unique vibrational signatures. nih.gov This method has emerged as a valuable tool for in situ measurements within living cells, avoiding the need for cell lysis or extraction procedures. nih.gov The ability to quantify drugs within living cells is of growing importance in pharmaceutical research for understanding drug efficacy and toxicity. nih.gov

A study has demonstrated the capability of FTIR spectroscopy to quantify the uptake of beclomethasone dipropionate in living Calu-3 respiratory epithelial cells. nih.gov The method was validated for its limit of detection (LOD) and limit of quantification (LOQ), with the LOQ found to be approximately 20 μM, which is sufficient for quantifying the drug within the living cell. nih.gov This approach can be extended to monitor the intracellular presence and concentration of 17-BMP, providing insights into its cellular pharmacokinetics. The technique allows for the real-time monitoring of molecular changes within cells upon exposure to a compound. nih.gov This live-cell FTIR capability is valuable for studying drug transport and availability at intracellular targets. nih.gov

Applications of Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Elucidation (implicitly within SAR)

The three-dimensional structure of a corticosteroid is intrinsically linked to its binding affinity for the glucocorticoid receptor (GR) and its subsequent pharmacological activity. While specific NMR and X-ray crystallographic studies solely focused on Beclomethasone-17-monopropionate are not extensively detailed in publicly available literature, the principles of its structural elucidation and the implications for its Structure-Activity Relationship (SAR) can be inferred from studies on closely related glucocorticoids. nih.govnih.govrcsb.orgresearchgate.net

X-ray crystallography, in particular, has been instrumental in revealing the atomic-level interactions between various glucocorticoids and the ligand-binding domain (LBD) of the GR. nih.govnih.gov These studies have demonstrated that the steroid's A-ring, with its 3-keto group and 4,5 double bond, is crucial for both glucocorticoid and mineralocorticoid activity. researchgate.net An additional double bond at the 1,2 position, present in 17-BMP, selectively enhances glucocorticoid potency. researchgate.net

Crystal structures of the GR LBD in complex with potent synthetic glucocorticoids like dexamethasone (B1670325) and mometasone (B142194) furoate have highlighted the importance of specific hydrogen bonds and hydrophobic interactions within the ligand-binding pocket. nih.govnih.govrcsb.org For instance, residues such as Gln642 have been identified as playing a discriminating role in ligand potency. rcsb.org The C-17α furoate group of mometasone furoate, for example, completely fills the ligand-binding pocket, providing additional anchor points for high-affinity binding. rcsb.org Although 17-BMP possesses a propionate (B1217596) group at the C-17α position, it is through such crystallographic studies that the spatial arrangement and interactions of these ester groups can be understood, thereby implicitly defining the SAR for 17-BMP. The increased affinity of 17-BMP for the GR compared to its parent compound, BDP, is a direct consequence of its specific three-dimensional structure and the resulting interactions with the receptor. drugbank.comnih.gov

Pre Clinical and in Vitro Pharmacokinetic Research of Beclomethasone 17 Monopropionate

In Vitro Absorption and Distribution Studies in Isolated Tissues and Cellular Systems

In vitro models are crucial for understanding the pharmacokinetic behavior of 17-BMP at a tissue and cellular level, providing insights into its local activity and systemic exposure potential.

Studies using human lung precision-cut tissue slices and lung homogenates demonstrate that BDP is rapidly and extensively converted to its active metabolite, 17-BMP, within the lung. nih.govservice.gov.uk This activation is facilitated by esterase enzymes present in pulmonary tissue. service.gov.uk Research indicates that the conversion of BDP to 17-BMP is a critical activation step, as 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to its parent compound. researchgate.net

Once formed, 17-BMP is more stable in the lung than BDP. researchgate.net It is further, but more slowly, hydrolyzed to the inactive metabolite, beclomethasone (B1667900) (BOH). nih.govresearchgate.net In one study using human lung 1000g supernatant, the half-life of 17-BMP was found to be 3.5 hours, indicating a prolonged presence of the active compound at its target site. researchgate.net The rapid formation and relatively slower degradation of 17-BMP within the lung tissue support a high ratio of local anti-inflammatory activity. researchgate.net

Interactive Data Table: Metabolism of 17-BMP in Human Lung Tissue This table summarizes the key metabolic transformation occurring in the lung.

| Parent Compound | Active Metabolite | Inactive Metabolite | Key Finding |

| Beclomethasone Dipropionate (BDP) | Beclomethasone-17-monopropionate (17-BMP) | Beclomethasone (BOH) | Rapid and extensive conversion of BDP to 17-BMP in lung tissue. |

Gastrointestinal Fluid Hydrolysis and Stability Studies

Following oral inhalation, a portion of the administered BDP is swallowed and enters the gastrointestinal tract. Studies using simulated gastric and intestinal fluids have been conducted to evaluate its stability and conversion. In simulated gastric fluid, BDP remains stable. However, upon entering simulated intestinal fluid, it is immediately and rapidly hydrolyzed to 17-BMP. This rapid conversion in the intestinal environment means that the systemically absorbed drug from the swallowed portion is primarily the active 17-BMP.

The metabolism of BDP and 17-BMP has been investigated in various tissue homogenates to understand their tissue-specific conversion and potential for systemic effects. In human liver 9000g supernatant, 17-BMP is metabolized with a half-life of 3.7 hours, comparable to its metabolism rate in the lung. researchgate.net This suggests that both the lung and the liver are significant sites of 17-BMP metabolism.

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of BDP and 17-BMP in rat plasma, as well as in lung, liver, and kidney tissues. The utility of such methods in animal studies allows for the monitoring of tissue-specific concentrations and helps in evaluating pulmonary targeting and systemic distribution.

Interactive Data Table: Half-Life of Beclomethasone-17-monopropionate (17-BMP) in Human Tissue Homogenates This table presents the metabolic stability of 17-BMP in different human tissues.

| Tissue Homogenate | Half-Life of 17-BMP (mean ± SD) |

| Lung (1000g supernatant) | 3.5 ± 0.2 hours |

| Liver (9000g supernatant) | 3.7 ± 0.2 hours |

| Plasma | 3.30 ± 0.04 hours |

Data sourced from a study characterizing the kinetics of metabolism in human tissue homogenates at 37°C. researchgate.net

Protein Binding Characteristics in Plasma and Tissue Homogenates

The extent of plasma protein binding is a critical pharmacokinetic parameter for inhaled corticosteroids, as it influences the amount of free, pharmacologically active drug available to exert systemic effects. High protein binding is a desirable characteristic that helps to minimize systemic side effects. nih.gov

While the specific percentage of plasma protein binding for 17-BMP is not consistently reported in the literature, its parent compound, BDP, is known to be 87% bound to plasma proteins. nih.gov For corticosteroids, binding primarily occurs with two proteins: albumin and transcortin (also known as corticosteroid-binding globulin). wikipedia.orgnih.govbiovendor.com Transcortin is a high-affinity, low-capacity binding protein, while albumin has low affinity but high capacity. nih.govbiovendor.com The binding is generally reversible. Although specific studies detailing the binding of 17-BMP to albumin and transcortin are limited, it is understood that like other glucocorticoids, a significant portion of the compound in circulation would be bound to these proteins. This high degree of protein binding contributes to a lower fraction of unbound drug in the systemic circulation, thereby limiting potential systemic activity.

Dynamics of Elimination and Clearance in Experimental Models

The systemic elimination and clearance of 17-BMP have been characterized following intravenous administration in humans, providing essential data on its systemic pharmacokinetic profile. After entering the systemic circulation, 17-BMP is cleared relatively rapidly.

Studies have determined the terminal elimination half-life of 17-BMP to be approximately 2.7 to 2.8 hours. service.gov.uknih.govnih.gov The clearance rate for 17-BMP is high, reported as 120 L/h, with an extensive tissue distribution indicated by a large volume of distribution at steady state (Vss) of 424 L. nih.gov This rapid clearance and extensive distribution contribute to minimizing systemic exposure and potential side effects following inhaled administration.

Interactive Data Table: Systemic Pharmacokinetic Parameters of 17-BMP in Humans (Post-Intravenous Administration) This table provides key data on the elimination and distribution of 17-BMP.

| Pharmacokinetic Parameter | Value |

| Elimination Half-Life (t½) | 2.7 hours |

| Clearance (CL) | 120 L/h |

| Volume of Distribution (Vss) | 424 L |

Data derived from a study on the absolute bioavailability and pharmacokinetics of beclomethasone dipropionate and its metabolites in humans. nih.gov

Metabolic Clearance Rates in Liver S9 Fractions and Other In Vitro Systems

Beclomethasone-17-monopropionate (17-BMP) is the pharmacologically active metabolite of the prodrug beclomethasone dipropionate (BDP). The conversion of BDP to 17-BMP is a critical step in its mechanism of action and has been a subject of in vitro metabolic studies. The primary site of this bioactivation is the lung, where esterases rapidly hydrolyze the propionate (B1217596) group at the C-17 position.

In vitro investigations using human lung 1000g supernatant (HLu) have demonstrated the rapid formation of 17-BMP following the incubation of BDP. nih.gov The kinetics of this metabolic process in HLu have been characterized as nonlinear, which is attributed to product inhibition and enzyme saturation. nih.gov A kinetic model that accounts for this product inhibition has been developed to better understand the in vivo behavior of BDP and its metabolites within the human lung. nih.gov

While the metabolism in the lung is well-documented, specific data on the metabolic clearance rates of 17-BMP in liver S9 fractions are not extensively detailed in the currently available literature. Liver S9 fractions are a common in vitro tool used in drug discovery to assess the metabolic stability of compounds, as they contain a wide range of both Phase I and Phase II metabolic enzymes. researchgate.net In a typical metabolic stability assay using liver S9 fractions, the test compound is incubated with the S9 fraction and necessary cofactors, and the rate of disappearance of the parent compound is measured over time. From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

The general methodology for determining metabolic stability in liver microsomes, a component of the S9 fraction, involves incubating the test compound (typically at 1 µM) at 37°C in a buffer containing 0.5 mg/mL of microsomal protein and 1 mM NADPH. pharmaron.com Samples are taken at various time points (e.g., 0, 10, 20, 30, and 60 minutes) to determine the percentage of the compound remaining. pharmaron.com The in vitro intrinsic clearance is then calculated using the formula: CLint in vitro = k/P, where 'k' is the elimination rate constant and 'P' is the protein concentration. pharmaron.com

Table 1: General Parameters for In Vitro Metabolic Stability Assay in Liver Microsomes

| Parameter | Value/Condition |

|---|---|

| Test System | Pooled liver microsomes (≥3 donors) |

| Test Compound Concentration | 1 µM |

| Protein Concentration | 0.5 mg/mL |

| Cofactor | 1 mM NADPH |

| Incubation Temperature | 37°C |

| Sampling Time Points | 0, 10, 20, 30, 60 minutes |

This table represents a general protocol and may be adapted for specific compounds.

Biliary and Renal Excretion Pathways in Animal Models

Preclinical studies in animal models are essential for elucidating the excretion pathways of new chemical entities. However, specific data from animal models detailing the biliary and renal excretion of Beclomethasone-17-monopropionate are limited in the available scientific literature.

In humans, it has been established that beclomethasone dipropionate and its metabolites are primarily eliminated through the feces, with urinary excretion accounting for less than 10% of the administered dose. flinders.edu.au This suggests that biliary excretion is the major route of elimination. While this provides an indication of the likely excretion pathways in mammals, direct evidence from preclinical animal models for 17-BMP is not extensively reported.

A study focused on the development of a sensitive analytical method for the simultaneous quantification of BDP and 17-BMP in rat plasma and various tissues, including the liver and kidney. researchgate.net The utility of this assay was demonstrated in an animal study evaluating the pulmonary targeting of BDP after intratracheal administration. researchgate.net While this research provides the necessary tools for conducting excretion studies, the publication does not include data on the biliary and renal excretion of 17-BMP.

The predictability of human urinary excretion based on preclinical animal data can vary between species. For instance, studies have shown that dogs can be reliable predictors of human urinary excretion (fe), with 72% of fe values being within a two-fold range of human values. escholarship.org Receiver Operating Characteristic (ROC) curve analysis has suggested that fe thresholds of ≥25% in rats, ≥19% in dogs, and ≥10% in monkeys may be predictive of human fe values of ≥30%. escholarship.org

Table 2: Animal Model Urinary Excretion Thresholds for Predicting Human Urinary Excretion (fe ≥30%)

| Animal Model | Optimized fe Threshold |

|---|---|

| Rat | ≥25% |

| Dog | ≥19% |

| Monkey | ≥10% |

This table is based on general predictability studies and not on specific data for 17-BMP.

Pharmacokinetic-Pharmacodynamic Modeling in Pre-clinical Research

Development of Semi-Mechanistic PK/PD Models to Describe Tissue Concentrations and Receptor Occupancy

Semi-mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models are valuable tools in preclinical research to understand the relationship between drug concentrations at the site of action and the resulting pharmacological effect. A semi-mechanistic PK/PD model has been developed to describe the pulmonary targeting of beclomethasone dipropionate (BDP) and its active metabolite, 17-BMP, in rats. nih.gov

This model integrated data on plasma and tissue concentrations of BDP and 17-BMP, as well as the tissue receptor occupancy of 17-BMP following both systemic and pulmonary administration. nih.gov The model was able to adequately describe the plasma and tissue concentrations of both the prodrug and the active metabolite, along with receptor occupancies. nih.gov

Key findings from this modeling study in rats include:

After intravenous administration of BDP, a high conversion rate to 17-BMP was observed, with 95.4% of BDP being converted. nih.gov

Following pulmonary delivery of BDP, 46.6% of the deposited drug was absorbed as the active metabolite, 17-BMP. nih.gov

The model estimated the dissolution rate constants for BDP and 17-BMP to be 0.47/h and 2.01/h, respectively. nih.gov

The permeability in the central lung was estimated to be 15.0 cm/s for BDP and 2.9 x 10^6 cm/s for 17-BMP. nih.gov

The EC50 for the binding of 17-BMP to its receptor was estimated to be 0.0017 ng/mL. nih.gov

Simulations using this developed model demonstrated that after pulmonary delivery of BDP or 17-BMP, receptor occupancies in the lung were more pronounced than those in the systemic circulation. researchgate.net This model provides a quantitative framework to understand the complex interplay between the prodrug, active metabolite, and their pharmacodynamic properties, which is crucial for quantifying the degree of pulmonary targeting. nih.gov

Table 3: Estimated Pharmacokinetic and Pharmacodynamic Parameters for BDP and 17-BMP in a Rat Model

| Parameter | Beclomethasone Dipropionate (BDP) | Beclomethasone-17-monopropionate (17-BMP) |

|---|---|---|

| Conversion to 17-BMP (IV admin) | 95.4% | - |

| Absorption as 17-BMP (pulmonary) | 46.6% | - |

| Dissolution Rate Constant | 0.47/h | 2.01/h |

| Permeability (central lung) | 15.0 cm/s | 2.9 x 10^6 cm/s |

| Receptor Binding EC50 | - | 0.0017 ng/mL |

Correlation of In Vitro Exposure with Cellular Response Markers

The pharmacodynamic effects of 17-BMP are mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression. In vitro studies using lung macrophages from patients with Chronic Obstructive Pulmonary Disease (COPD) and control subjects have been conducted to correlate 17-BMP exposure with cellular response markers.

In these studies, 17-BMP demonstrated potent inhibition of lipopolysaccharide (LPS)-stimulated production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6), with low EC50 values observed for both. nih.gov The inhibitory effect of 17-BMP on Chemokine (C-X-C motif) ligand 8 (CXCL8) production was less pronounced compared to its effect on TNFα and IL-6. nih.gov

Furthermore, the transactivation of glucocorticoid-sensitive genes, such as FK506 binding protein 51 (FKBP51) and Glucocorticoid-induced leucine (B10760876) zipper (GILZ), was observed in response to 17-BMP exposure. nih.gov Interestingly, the concentrations of 17-BMP required for the transactivation of these genes were higher than those needed for the transrepression of pro-inflammatory cytokines. nih.gov This is consistent with the concept that transrepression is mediated by monomeric GR activation, which occurs at lower concentrations than the transactivation mediated by GR homodimers. nih.gov

The studies also investigated the phosphorylation status of the GR at serine 211 (ser211) following exposure to 17-BMP. A rapid hyperphosphorylation at this site was observed in lung macrophages from both COPD patients and controls, indicating similar GR activation in both groups. nih.gov

Table 4: Cellular Responses to In Vitro Exposure of 17-BMP in Human Lung Macrophages

| Cellular Response Marker | Effect of 17-BMP |

|---|---|

| LPS-stimulated TNFα production | Potent inhibition |

| LPS-stimulated IL-6 production | Potent inhibition |

| LPS-stimulated CXCL8 production | Less potent inhibition |

| FKBP51 gene expression | Transactivation |

| GILZ gene expression | Transactivation |

| Glucocorticoid Receptor (ser211) | Hyperphosphorylation |

Future Research Directions and Translational Perspectives for Beclomethasone 17 Monopropionate Studies

Exploration of Novel Therapeutic Applications based on Mechanistic Insights (excluding clinical outcomes)

The therapeutic efficacy of 17-BMP is primarily attributed to its high binding affinity for the glucocorticoid receptor (GR), which is significantly greater than that of its parent compound, BDP. nih.govresearchgate.net This interaction initiates a cascade of genomic and non-genomic effects, leading to the suppression of pro-inflammatory gene expression and the induction of anti-inflammatory proteins. plos.org Future research should delve deeper into the nuanced molecular consequences of 17-BMP-GR binding to identify novel therapeutic opportunities beyond respiratory conditions.

A key mechanistic insight is the differential potency of 17-BMP in various cell types. For instance, it is a potent inhibitor of cytokine production, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lung macrophages. medchemexpress.com Understanding the cell-specific transcriptional and post-transcriptional modifications induced by 17-BMP could unveil its potential in treating other inflammatory or autoimmune disorders where these cytokines play a pivotal role.

Furthermore, exploring the interaction of 17-BMP with signaling pathways beyond the classical GR-mediated transrepression and transactivation is a promising avenue. For example, investigating its influence on mitogen-activated protein kinase (MAPK) pathways, which are implicated in a wide range of cellular processes including inflammation, proliferation, and apoptosis, could reveal novel therapeutic targets. plos.org Mechanistic studies in cell lines relevant to diseases like inflammatory bowel disease, rheumatoid arthritis, or certain dermatological conditions could provide the preclinical rationale for expanding the therapeutic scope of 17-BMP.

Development of Advanced In Vitro and Ex Vivo Models for Pharmacological Characterization

To gain a more physiologically relevant understanding of 17-BMP's pharmacological profile, it is imperative to move beyond traditional two-dimensional (2D) cell cultures. The development and utilization of advanced in vitro and ex vivo models are crucial for predicting its efficacy and mechanism of action in a more complex biological context.

Three-Dimensional (3D) Organoid Models: 3D organoids, which are self-organized, three-dimensional structures derived from stem cells that mimic the architecture and function of native organs, offer a significant advancement over 2D cell cultures. azolifesciences.com Establishing lung, gut, or skin organoid models would allow for the investigation of 17-BMP's effects on tissue-level responses, including cell-cell interactions, barrier function, and inflammatory responses in a more in vivo-like setting. azolifesciences.comresearchgate.net For instance, brain organoids have been used to study the impact of synthetic glucocorticoids on neuronal development, suggesting the potential of organoid technology to explore the effects of 17-BMP on various organ systems. technologynetworks.com

Organ-on-a-Chip Technology: Organ-on-a-chip platforms represent another frontier in preclinical modeling, enabling the recreation of the dynamic microenvironment of human organs, including mechanical forces and fluid flow. nih.govucsd.edu A "lung-on-a-chip" model, for example, could be used to study the absorption, metabolism, and anti-inflammatory effects of aerosolized 17-BMP under conditions that mimic breathing. nih.gov This technology also allows for the integration of different organ systems, which could be instrumental in studying the systemic effects and metabolism of 17-BMP. nih.govbio-integration.org The use of a human liver microphysiological model to assess steroid metabolites highlights the potential of this technology in understanding the biotransformation of 17-BMP. nih.gov

Integration of Omics Technologies to Elucidate Comprehensive Biological Effects

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic and unbiased view of the biological effects of 17-BMP. nih.gov Moving beyond the analysis of a few target genes or proteins, these high-throughput approaches can generate vast datasets to construct a comprehensive picture of the cellular response to 17-BMP.

Transcriptomics: Transcriptomic analysis, such as RNA sequencing, can identify the full spectrum of genes whose expression is altered by 17-BMP in different cell types and tissues. This can reveal novel GR target genes and signaling pathways that are modulated by the compound. nih.gov For example, transcriptomic studies on the effects of Bone Morphogenetic Protein (BMP) signaling have provided insights into the complexity of cellular responses, a strategy that could be applied to 17-BMP research. nih.govbiorxiv.org

Proteomics and Metabolomics: Proteomics can identify and quantify the proteins that are differentially expressed or post-translationally modified following treatment with 17-BMP, offering insights into its impact on cellular function and signaling networks. Metabolomics, the study of small molecule metabolites, can reveal changes in cellular metabolism induced by 17-BMP, potentially identifying novel biomarkers of its activity. nih.gov By integrating these multi-omics datasets, researchers can build comprehensive models of 17-BMP's mechanism of action, leading to the identification of novel therapeutic targets and patient stratification strategies.

Synthetic Chemistry Approaches for Analog Design and Functional Probes

Medicinal chemistry plays a vital role in optimizing the therapeutic properties of lead compounds and in developing tools to probe their biological functions.

Analog Design: The synthesis of novel analogs of 17-BMP with modifications to its steroid backbone could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. The structure-activity relationship (SAR) of glucocorticoids is well-documented, with modifications at various positions of the steroid nucleus influencing both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqyoutube.com For instance, esterification of the 17α-hydroxyl group is crucial for optimal glucocorticoid activity. uomustansiriyah.edu.iq Systematic modifications of the propionate (B1217596) ester at the C17 position or other parts of the beclomethasone (B1667900) scaffold could yield new chemical entities with enhanced therapeutic profiles. The development of fluticasone (B1203827) propionate from other corticosteroids demonstrates the success of such synthetic strategies in creating topically active analogs with minimized systemic effects. nih.gov

Functional Probes: The design and synthesis of functional probes are essential for studying the molecular interactions and cellular fate of 17-BMP. This includes the development of fluorescently labeled 17-BMP analogs for use in high-resolution microscopy to visualize its subcellular localization and trafficking. Additionally, the synthesis of biotinylated or photo-affinity labeled probes would enable the identification of novel binding partners and the characterization of the 17-BMP interactome. The availability of deuterium-labeled 17-BMP is a step in this direction, providing a tool for metabolic studies. medchemexpress.com The development of highly selective chemical probes for other signaling molecules, such as those targeting the BMP pathway, serves as a paradigm for the type of tools that could be created for 17-BMP research. nih.govnih.gov

Comparative Analysis with Other Glucocorticoid Metabolites for Differential Activity

To better understand the unique pharmacological profile of 17-BMP, it is crucial to conduct comparative studies with other glucocorticoid metabolites. This includes not only other metabolites of BDP, such as beclomethasone-21-monopropionate (21-BMP) and beclomethasone (BOH), but also the active metabolites of other clinically relevant glucocorticoids like fluticasone propionate.

Such studies should focus on comparing their binding affinities for the glucocorticoid receptor, their potency in cellular and tissue-based assays, and their effects on gene expression profiles. It is known that 17-BMP has a much higher affinity for the GR compared to BDP, 21-BMP, and BOH. nih.gov Research has also shown that different corticosteroids can induce distinct GR conformations, leading to varied biological activities. plos.org A systematic comparison of the transcriptional profiles induced by 17-BMP and other glucocorticoid metabolites could reveal unique gene signatures and provide a molecular basis for any observed differences in their therapeutic effects.

Below is a data table comparing the relative receptor affinity of 17-BMP with other glucocorticoids.

| Compound | Relative Receptor Affinity (RRA) |

| Dexamethasone (B1670325) | 100 |

| Beclomethasone Dipropionate (BDP) | 53 |

| Beclomethasone-17-monopropionate (17-BMP) | 1345 |

| Beclomethasone | Data not consistently reported |

| Fluticasone Propionate | 1800 |

| Budesonide | 935 |

| Ciclesonide | 12 |

| Desisobutyryl-ciclesonide (active metabolite of Ciclesonide) | 1212 |

| Data compiled from various sources. The RRA is typically expressed relative to dexamethasone (RRA = 100). researchgate.net |

This comparative approach will not only highlight the unique attributes of 17-BMP but also contribute to a more rational basis for the selection and development of glucocorticoid therapies for specific inflammatory conditions.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 17-BMP compared to its prodrug, Beclomethasone dipropionate (BDP)?

- Answer : 17-BMP is the active metabolite of BDP, exhibiting 13-fold higher glucocorticoid receptor (GR) binding affinity than dexamethasone . Unlike BDP, which undergoes hydrolysis in human lung cytosol and intestinal fluid to form 17-BMP, the prodrug itself has negligible systemic bioavailability. Experimental validation involves competitive GR binding assays using radiolabeled ligands (e.g., H-dexamethasone) and measuring inhibition constants () .

Q. How can researchers design experiments to assess the metabolic activation of BDP to 17-BMP in vitro?

- Answer : Use tissue-specific incubation models:

- Lung cytosol : Monitor hydrolysis rates via LC-MS/MS to quantify BDP-to-17-BMP conversion .

- Plasma/intestinal fluid : Assess stability using simulated gastric/intestinal fluid and measure interesterification to inactive 21-BMP .

- Methodological controls : Include charcoal pretreatment to block oral absorption during bioavailability studies .

Q. What experimental models are suitable for studying 17-BMP’s anti-inflammatory effects in chronic obstructive pulmonary disease (COPD)?

- Answer : Primary human lung macrophages exposed to lipopolysaccharide (LPS) or cytokines (e.g., TNF-α) can be treated with 17-BMP. Measure cytokine suppression (IL-6, IL-8) via ELISA and correlate with GR nuclear translocation using immunofluorescence .

Advanced Research Questions

Q. How can conflicting data on 17-BMP’s bioavailability and pulmonary deposition be resolved?

- Answer : Discrepancies arise from route-specific metabolism (e.g., inhaled vs. oral). Use crossover pharmacokinetic studies with:

- Activated charcoal coadministration to isolate pulmonary absorption (36% bioavailability) from oral absorption .

- Population stratification by CYP3A4/5 genotypes, as these enzymes regulate BDP metabolism .

- Tracer techniques (e.g., C-labeled 17-BMP) to differentiate systemic vs. local exposure .

Q. What methodological frameworks are recommended for integrating multi-omics data into 17-BMP pharmacodynamic studies?

- Answer : Combine transcriptomics (RNA-seq of GR-regulated genes) with proteomics (phospho-kinase arrays) in lung epithelial cells. Validate using:

- Gene silencing (siRNA against GR) to confirm target specificity.

- Pathway enrichment analysis (e.g., DAVID, Metascape) to identify cytokine signaling networks .

Q. How can researchers address variability in 17-BMP’s potency across different in vitro assays?

- Answer : Standardize assay conditions:

- Receptor source : Use human GR-overexpressing cell lines (e.g., A549) to minimize interspecies variability.

- Buffer composition : Include 10 mM molybdate to stabilize GR-ligand complexes during binding assays .

- Data normalization : Express potency relative to dexamethasone (100% efficacy) and report EC values with 95% confidence intervals .

Methodological Best Practices

Q. What analytical techniques are critical for quantifying 17-BMP in pharmacokinetic studies?

- Answer : Use validated LC-MS/MS methods with:

- Chromatographic separation : C18 columns and gradient elution (0.1% formic acid in acetonitrile/water).

- Detection limits : Lower limit of quantification (LLOQ) ≤10 pg/mL for plasma samples .

- Internal standards : Deuterated 17-BMP (d-17-BMP) to correct for matrix effects .

Q. How should researchers report conflicting GR affinity data between 17-BMP and other glucocorticoids?

- Answer : Follow Journal of Pharmacology and Experimental Therapeutics guidelines:

- Provide raw binding curves and / values in supplementary tables.

- Discuss confounding factors (e.g., nonspecific binding in lung homogenates) and justify normalization methods .

Q. What statistical approaches are recommended for analyzing dose-response relationships in 17-BMP studies?

- Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) in GraphPad Prism. Report:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.